molecular formula C14H11N3O5 B11028549 2-methyl-3-nitro-N-(2-nitrophenyl)benzamide

2-methyl-3-nitro-N-(2-nitrophenyl)benzamide

Cat. No.: B11028549
M. Wt: 301.25 g/mol
InChI Key: XCZJSKVBFNKPSI-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-(2-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11N3O5 and a molecular weight of 301.261 g/mol . This compound is known for its unique structure, which includes both nitro and amide functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-methyl-3-nitro-N-(2-nitrophenyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent steps may involve the use of catalysts and specific solvents to achieve the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

2-methyl-3-nitro-N-(2-nitrophenyl)benzamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methyl-3-nitro-N-(2-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amide group can form hydrogen bonds with other molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-methyl-3-nitro-N-(2-nitrophenyl)benzamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzamide structure.

Properties

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

2-methyl-3-nitro-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C14H11N3O5/c1-9-10(5-4-8-12(9)16(19)20)14(18)15-11-6-2-3-7-13(11)17(21)22/h2-8H,1H3,(H,15,18)

InChI Key

XCZJSKVBFNKPSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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